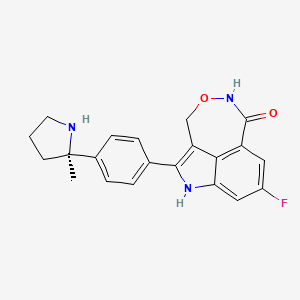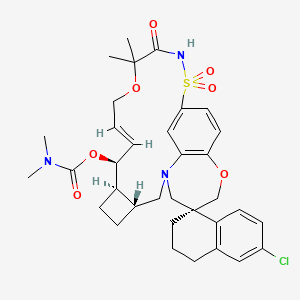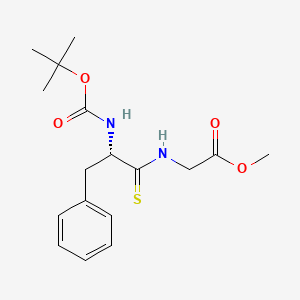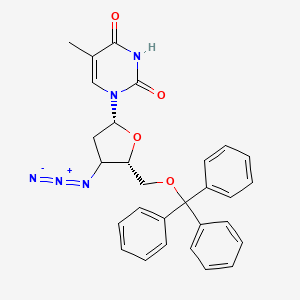
Lerzeparib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lerzeparib is a promising pharmaceutical compound currently under development, primarily targeting cancer treatment. It is classified as a Poly ADP-Ribose Polymerase (PARP) inhibitor, a category of drugs designed to exploit weaknesses in cancer cells’ DNA repair mechanisms. By inhibiting PARP enzymes, this compound induces DNA damage in cancer cells, leading to cell death. This compound is particularly effective against cancers associated with BRCA mutations, such as breast and ovarian cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lerzeparib involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Lerzeparib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within this compound, altering its chemical properties.
Substitution: Substitution reactions are used to introduce or replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products:
Scientific Research Applications
Lerzeparib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying PARP inhibition and DNA repair mechanisms.
Biology: Investigated for its effects on cellular processes and DNA damage response.
Medicine: Undergoing clinical trials for the treatment of BRCA-mutated cancers, including breast, ovarian, prostate, and pancreatic cancers.
Mechanism of Action
Lerzeparib exerts its effects by inhibiting PARP enzymes, which play a crucial role in the repair of single-strand breaks in DNA. When PARP enzymes are inhibited, single-strand breaks accumulate, leading to double-strand breaks during DNA replication. Cancer cells with defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, are unable to repair these breaks, resulting in cell death. This selective targeting of cancer cells reduces overall toxicity compared to traditional chemotherapy .
Comparison with Similar Compounds
Lerzeparib is part of a class of PARP inhibitors, which includes other compounds such as:
Olaparib: Another PARP inhibitor used in the treatment of BRCA-mutated cancers.
Niraparib: Known for its efficacy in treating ovarian cancer.
Rucaparib: Used in the treatment of ovarian and prostate cancers.
Uniqueness of this compound: this compound stands out due to its specific molecular structure and its potential for use in combination therapies. Ongoing research aims to enhance its efficacy and overcome resistance mechanisms that often develop with monotherapy .
Properties
CAS No. |
2459693-01-5 |
|---|---|
Molecular Formula |
C21H20FN3O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-fluoro-2-[4-[(2R)-2-methylpyrrolidin-2-yl]phenyl]-11-oxa-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C21H20FN3O2/c1-21(7-2-8-23-21)13-5-3-12(4-6-13)19-16-11-27-25-20(26)15-9-14(22)10-17(24-19)18(15)16/h3-6,9-10,23-24H,2,7-8,11H2,1H3,(H,25,26)/t21-/m1/s1 |
InChI Key |
FBKICCXLQKLXAZ-OAQYLSRUSA-N |
Isomeric SMILES |
C[C@@]1(CCCN1)C2=CC=C(C=C2)C3=C4CONC(=O)C5=C4C(=CC(=C5)F)N3 |
Canonical SMILES |
CC1(CCCN1)C2=CC=C(C=C2)C3=C4CONC(=O)C5=C4C(=CC(=C5)F)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12390746.png)




![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide](/img/structure/B12390785.png)





![(2S)-2-[[2-[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12390844.png)
